3-Ethynylbenzoyl chloride

Description

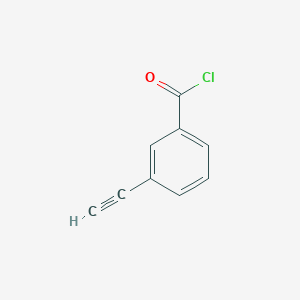

3-Ethynylbenzoyl chloride (structural formula: C₆H₄(C≡CH)COCl) is a benzoyl chloride derivative featuring an ethynyl (-C≡CH) substituent at the 3-position of the aromatic ring. While direct data on this compound are absent in the provided evidence, its properties and reactivity can be inferred from structurally analogous benzoyl chlorides, such as 3-chloro-, 3-methoxy-, and 3-ethoxy-substituted derivatives. Benzoyl chlorides are pivotal in organic synthesis as acylating agents, enabling the introduction of aromatic carbonyl groups into target molecules. The ethynyl group may impart unique reactivity, such as participation in click chemistry, though such applications are speculative without direct evidence .

Properties

CAS No. |

143587-37-5 |

|---|---|

Molecular Formula |

C9H5ClO |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

3-ethynylbenzoyl chloride |

InChI |

InChI=1S/C9H5ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H |

InChI Key |

LHAMNFYQGUXJTI-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=CC=C1)C(=O)Cl |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)Cl |

Synonyms |

Benzoyl chloride, 3-ethynyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

3-Chlorobenzoyl Chloride

- Synthesis : Prepared via reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂) .

- Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, enabling rapid displacement of the chloride by nucleophiles (e.g., amines). It reacts vigorously with water, necessitating anhydrous conditions .

- Applications : Used in situ for synthesizing amides and esters without isolation due to moisture sensitivity .

3-Methoxy-2-Methylbenzoyl Chloride

- Structure : Contains a methoxy (-OCH₃) and methyl (-CH₃) group at the 3- and 2-positions, respectively.

- Handling : Requires medical consultation upon exposure, indicating significant corrosivity .

Acetyl Chloride

- Properties : A simple aliphatic acyl chloride (CH₃COCl) with a boiling point of 51–52°C and high flammability (flash point 4.4°C) .

- Reactivity : Reacts violently with water and alcohols, making it a potent acetylating agent. Soluble in ether and acetone .

- Hazards : Highly corrosive and flammable, posing significant fire risks .

3-Ethoxybenzoyl Chloride

- Structure : Ethoxy (-OCH₂CH₃) substituent at the 3-position.

- No direct reactivity data are provided, but analogous moisture sensitivity is expected .

Data Tables of Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethynylbenzoyl chloride, and how can reaction purity be validated?

Methodological Answer: this compound can be synthesized via acylation of 3-ethynylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The reaction typically requires anhydrous conditions and catalytic dimethylformamide (DMF) to accelerate the conversion . Purity validation should involve:

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and absence of residual solvents.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to verify the presence of the ethynyl (C≡C-H stretch ~3300 cm⁻¹) and carbonyl (C=O stretch ~1760 cm⁻¹) groups .

- ¹H NMR to resolve aromatic proton signals and confirm substitution patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile or butyl rubber gloves (tested for permeability resistance to acyl chlorides), sealed goggles, and acid-resistant lab coats .

- Ventilation: Conduct reactions in a fume hood with negative pressure to prevent vapor inhalation. Install emergency eyewash stations and showers nearby .

- Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) to suppress HCl release, followed by absorption with inert materials like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?

Methodological Answer: Discrepancies in reactivity (e.g., nucleophilic acyl substitution vs. alkyne side reactions) may arise from:

- Catalyst Selection: Lewis acids like AlCl₃ may promote Friedel-Crafts acylation but could deactivate the ethynyl group. Alternative catalysts (e.g., FeCl₃) may minimize side reactions .

- Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates, while protic solvents (e.g., methanol) risk esterification. Validate solvent compatibility via controlled kinetic studies .

- Cross-Validation: Replicate conflicting studies under standardized conditions (temperature, moisture levels) and analyze by HPLC to quantify product distributions .

Q. What analytical strategies are recommended for characterizing degradation products of this compound under hydrolytic conditions?

Methodological Answer: Hydrolysis of this compound generates HCl and 3-ethynylbenzoic acid. To track degradation pathways:

- High-Resolution Mass Spectrometry (HR-MS): Identify transient intermediates (e.g., acyloxycarbocations).

- pH Monitoring: Correlate reaction progress with pH changes to detect acid release kinetics .

- Stability Testing: Store samples under controlled humidity (40–60% RH) and use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. How can the ethynyl moiety in this compound be leveraged for click chemistry applications without compromising acyl chloride reactivity?

Methodological Answer:

- Sequential Reactivity: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) first to functionalize the ethynyl group, followed by acylation to preserve the chloride’s electrophilicity .

- Protection Strategies: Temporarily protect the acyl chloride with tert-butyl groups or convert it to a stable mixed anhydride before click chemistry .

- In Situ Monitoring: Use Raman spectroscopy to track alkyne consumption and ensure compatibility with reaction conditions .

Contradictions and Data Gaps in Current Literature

Q. Why do safety data sheets (SDS) for structurally similar acyl chlorides lack consensus on glove material compatibility?

Critical Analysis:

- Evidence Conflicts: SDS for 4-Bromobenzoyl chloride recommend nitrile gloves , while 3,5-Dichlorobenzoyl chloride specify natural rubber . These discrepancies likely arise from differences in test methodologies (e.g., breakthrough time measurements) rather than intrinsic chemical resistance.

- Resolution: Conduct permeability tests using ASTM F739 standards with this compound to determine glove suitability .

Q. How should researchers address the absence of ecotoxicity data for this compound in regulatory submissions?

Methodological Answer:

- Read-Across Approaches: Use data from structurally analogous compounds (e.g., benzoyl chloride) to predict biodegradability and aquatic toxicity .

- Tiered Testing: Perform acute toxicity assays (e.g., Daphnia magna immobilization) as a preliminary screen, followed by chronic studies if risks are identified .

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing derivatives of this compound?

Q. How can computational modeling supplement experimental studies of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.